molecular formula C9H10N4O B2705716 1-(2-phenyldiazenyl)tetrahydro-3H-pyrazol-3-one CAS No. 303994-90-3

1-(2-phenyldiazenyl)tetrahydro-3H-pyrazol-3-one

Cat. No.: B2705716
CAS No.: 303994-90-3
M. Wt: 190.206
InChI Key: RLKVZCXQKRXZFM-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenyldiazenyl)tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C9H10N4O It is known for its unique structure, which includes a phenyldiazenyl group attached to a tetrahydro-3H-pyrazol-3-one ring

Scientific Research Applications

1-(2-Phenyldiazenyl)tetrahydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Preparation Methods

The synthesis of 1-(2-phenyldiazenyl)tetrahydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the diazotization of aniline derivatives followed by coupling with a suitable pyrazolone derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Phenyldiazenyl)tetrahydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, resulting in the formation of amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrazolone ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(2-Phenyldiazenyl)tetrahydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

    1-Phenyl-1,2-dihydro-3H-pyrazol-3-one: This compound lacks the diazenyl group, which significantly alters its reactivity and applications.

    2-Phenyldiazenyl-1,3-diketones: These compounds have a similar diazenyl group but differ in the core structure, leading to different chemical properties and uses.

Properties

IUPAC Name

1-phenyldiazenylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c14-9-6-7-13(11-9)12-10-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKVZCXQKRXZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.